2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid
Overview
Description
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C8H11IN2O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its unique structure, which includes an iodine atom and a butanoic acid moiety, making it a valuable intermediate in various chemical reactions and applications .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole-containing compounds, have been reported to show a broad range of biological activities . They interact with various targets, including enzymes, receptors, and transporters, to exert their effects .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions, such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation and activity of the targets, thereby affecting the physiological processes they are involved in .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcerogenesis .
Pharmacokinetics
The compound’s solubility and lipophilicity, which can influence its bioavailability, can be inferred from its chemical structure .
Result of Action
Similar compounds have been reported to exert various biological effects, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the iodination of a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of palladium-catalyzed coupling reactions can also be employed to introduce the butanoic acid moiety, enhancing the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
Substituted Pyrazoles: Formed through nucleophilic substitution.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Coupled Products: Formed through palladium-catalyzed coupling reactions.
Scientific Research Applications
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: A simpler analog with similar iodination properties.
3-Methyl-1-phenyl-4-iodo-1H-pyrazole: Another derivative with a phenyl group instead of a butanoic acid moiety.
1-Benzyl-4-iodo-1H-pyrazole: Contains a benzyl group, offering different reactivity and applications.
Uniqueness
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to its combination of an iodine atom and a butanoic acid group, which provides distinct reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
2-(4-iodo-3-methylpyrazol-1-yl)butanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O2/c1-3-7(8(12)13)11-4-6(9)5(2)10-11/h4,7H,3H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGKPXRXTRNZDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C(=N1)C)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801224477 | |
Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-28-4 | |
Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-iodo-3-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-1-acetic acid, α-ethyl-4-iodo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801224477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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